A-412997
A-412997
Highly selective dopamine D4 receptor agonist at rat D4 and human D4.4 receptors (Ki values are 12.1 and 7.9 nM, respectively). Potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM). Superior selectivity profile to PD168077 and CP226269. No affinity for other dopamine receptors (Ki > 1 μM). Able to rapidly cross the blood-brain barrier following systemic administration.
Selective agonist of dopamine D4 receptor
A412997 is a dopamine D4 receptor.
Selective agonist of dopamine D4 receptor
A412997 is a dopamine D4 receptor.
Brand Name:
Vulcanchem
CAS No.:
630116-49-3
VCID:
VC0516537
InChI:
InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23)
SMILES:
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3
Molecular Formula:
C19H23N3O
Molecular Weight:
309.4 g/mol
A-412997
CAS No.: 630116-49-3
Cat. No.: VC0516537
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Highly selective dopamine D4 receptor agonist at rat D4 and human D4.4 receptors (Ki values are 12.1 and 7.9 nM, respectively). Potent, full agonist at rat dopamine D4 receptors (EC50 = 28.4 nM). Superior selectivity profile to PD168077 and CP226269. No affinity for other dopamine receptors (Ki > 1 μM). Able to rapidly cross the blood-brain barrier following systemic administration. Selective agonist of dopamine D4 receptor A412997 is a dopamine D4 receptor. |
|---|---|
| CAS No. | 630116-49-3 |
| Molecular Formula | C19H23N3O |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) |
| Standard InChI Key | JFCDMGGMCUKHST-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 |
| Appearance | Solid powder |
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